6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride
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Overview
Description
6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrazines These compounds are characterized by their fused heterocyclic structure, which includes a pyrazine ring fused to an imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethylpyrazine and appropriate carboxylic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core structure. This step often requires the use of strong acids or bases as catalysts.
Carboxylation: The imidazo[1,2-a]pyrazine core is then carboxylated to introduce the carboxylic acid group. This can be achieved using reagents such as carbon dioxide under high pressure and temperature.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new treatments for various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or additive in chemical processes.
Mechanism of Action
The mechanism by which 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrazine
Uniqueness: 6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid hydrochloride group. These features distinguish it from other imidazo[1,2-a]pyrazines and contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1643153-28-9 |
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Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-5-3-12-4-7(9(13)14)11-8(12)6(2)10-5;/h3-4H,1-2H3,(H,13,14);1H |
InChI Key |
MQHHTULMERTHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=N1)C)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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